molecular formula C22H25F3N4O B2676898 N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide CAS No. 2034596-65-9

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide

Número de catálogo: B2676898
Número CAS: 2034596-65-9
Peso molecular: 418.464
Clave InChI: WOJPYOUQLJWZRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a piperidine ring linked to a 2-methyl-5,6,7,8-tetrahydroquinazoline core. The benzamide moiety is substituted with a trifluoromethyl group at the ortho position, a structural motif commonly employed in medicinal chemistry to enhance metabolic stability and lipophilicity .

Propiedades

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O/c1-14-26-19-9-5-3-7-17(19)20(27-14)29-12-10-15(11-13-29)28-21(30)16-6-2-4-8-18(16)22(23,24)25/h2,4,6,8,15H,3,5,7,9-13H2,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJPYOUQLJWZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring is synthesized by reacting 2-aminobenzamide with an appropriate aldehyde under acidic conditions.

    Piperidine Ring Formation: The quinazoline derivative is then reacted with piperidine in the presence of a suitable catalyst to form the piperidine ring.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl benzoyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Aplicaciones Científicas De Investigación

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of N-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide and Analogues

Compound Name/ID Core Structure Key Substituents Notable Features Reference
Target Compound Benzamide + piperidine + tetrahydroquinazoline 2-(trifluoromethyl)benzamide, 2-methyl-tetrahydroquinazoline High lipophilicity (CF₃), potential kinase inhibition N/A
Example 284 (EP 3 532 474 B1) Benzamide + triazolopyridine 5-chloro, difluoromethylphenyl, trifluoropropoxy Chlorine for electrophilicity; triazolopyridine for π-π stacking
Example 285 (EP 3 532 474 B1) Benzamide + pyridazine 5-chloro, 4-methylpyridazine, trifluoropropoxy Pyridazine enhances solubility; moderate steric bulk
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide (1311279-05-6) Benzamide + pyridine + piperazine N,N-dimethyl, 4-methylpiperazine, 5-CF₃-pyridine Piperazine improves solubility; pyridine for H-bonding
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide (923113-15-9) Benzamide + imidazopyrimidine 3-fluoro, imidazopyrimidine Imidazopyrimidine for nucleic acid targeting; fluorine for metabolic stability

Functional Implications of Structural Differences

Heterocyclic Core Modifications

  • Tetrahydroquinazoline vs.
  • Piperidine vs. Piperazine (Compound 1311279-05-6): The piperidine ring in the target compound lacks the basic nitrogen present in piperazine (Compound 1311279-05-6), reducing solubility but increasing blood-brain barrier penetration .

Substituent Effects

  • Trifluoromethyl Group: The ortho-trifluoromethyl group in the target compound enhances electron-withdrawing effects and lipophilicity, similar to the trifluoropropoxy group in Examples 284–285 .
  • Chlorine vs. Fluorine: Example 284’s 5-chloro substituent increases electrophilicity, whereas fluorine in Compound 923113-15-9 improves metabolic stability without steric bulk .

Research Findings and Limitations

Patent examples (e.g., EP 3 532 474 B1) suggest that trifluoromethyl and heterocyclic motifs are prioritized in kinase inhibitors, but direct activity data for the target compound remain unverified .

Actividad Biológica

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A quinazoline moiety, known for various biological activities.
  • A piperidine ring, which is often associated with neuroactive properties.
  • A trifluoromethyl group that enhances lipophilicity and metabolic stability.

Antitumor Activity

Recent studies have indicated that compounds similar to N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide exhibit significant antitumor properties. For instance, derivatives of quinazoline have shown effectiveness in inhibiting cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
Compound 5A549 (Lung Cancer)2.12 ± 0.21
Compound 8HCC827 (Lung Cancer)6.26 ± 0.33
Compound 15NCI-H358 (Lung Cancer)0.85 ± 0.05

These findings suggest that the compound may possess similar antitumor activity and could be a candidate for further development.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • DNA Interaction : Compounds with similar structures have been shown to bind within the minor groove of DNA, potentially inhibiting replication and transcription processes.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Kinases : The piperidine component may interact with various kinases involved in cancer progression.

Case Studies

In a recent study evaluating the efficacy of various quinazoline derivatives against lung cancer cell lines:

  • Compound 8 demonstrated a significant reduction in cell viability in both 2D and 3D cultures.
  • The cytotoxic effects were assessed using standard drugs for comparison, showcasing the potential of these compounds as effective antitumor agents.

Antimicrobial Activity

In addition to antitumor properties, there is emerging evidence suggesting antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Q & A

Q. Methodological validation :

  • In silico docking : Use AutoDock Vina to predict binding to kinase domains (e.g., PDB: 1M17) .
  • Enzymatic assays : Test inhibition of recombinant kinases with ATP-Glo luminescence assays .

Addressing Data Contradictions

Q: How should researchers reconcile conflicting spectral or reactivity data? A:

  • Case study : A 2024 study reported a 283–284°C melting point for a quinazoline derivative, but computational models predicted 275°C. The discrepancy was traced to polymorphic crystal forms .
  • Strategies :
    • Repeat synthesis under inert conditions (e.g., argon) to exclude oxidation byproducts .
    • Cross-validate with LC-MS for molecular weight confirmation .

Theoretical Frameworks for Research Design

Q: How can researchers link this compound’s study to broader pharmacological theories? A:

  • Kinase inhibition hypothesis : Align with structure-activity relationship (SAR) models for ATP-competitive inhibitors .
  • Metabolic stability : Apply Lipinski’s Rule of Five to optimize bioavailability during derivatization .

Quality Control in Synthesis

Q: What methods ensure batch-to-batch consistency? A:

  • Impurity profiling : Use HPLC with C18 columns (e.g., 98% purity threshold) and reference standards for byproducts (e.g., dehalogenated analogs) .
  • Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH) monitors hydrolytic susceptibility of the benzamide group .

Pharmacological Profiling

Q: What assays are critical for preclinical evaluation? A:

  • In vitro :
    • Cytotoxicity (MTT assay in HepG2 cells).
    • Plasma protein binding (equilibrium dialysis) .
  • In vivo :
    • Pharmacokinetics (IV/PO dosing in rodents; LC-MS/MS for plasma analysis) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.